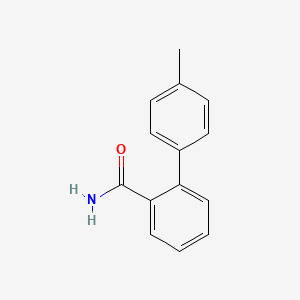

2-(p-Tolyl)benzamide

Description

Contextualizing the Benzamide (B126) Functional Group within Modern Synthetic Chemistry

The benzamide functional group is a cornerstone of modern synthetic chemistry due to its unique electronic and structural properties. fiveable.me It is an amide derivative of benzoic acid and its fundamental structure consists of a benzene (B151609) ring bonded to a carbonyl group, which is in turn linked to a nitrogen atom. fiveable.mewikipedia.org This arrangement allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. researchgate.net

The reactivity of the benzamide group can be modulated by the substituents on both the benzene ring and the nitrogen atom. fiveable.me For instance, the amide bond can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. fiveable.me Furthermore, the carbonyl group and the N-H bond can participate in hydrogen bonding, influencing the compound's physical properties such as melting point and solubility. researchgate.net These characteristics make benzamides crucial building blocks in the development of pharmaceuticals, agrochemicals, and materials science. fiveable.mewalshmedicalmedia.com

Significance of Aryl-Substituted Benzamides in Chemical Research

Aryl-substituted benzamides, where one or both hydrogen atoms on the amide nitrogen are replaced by aryl groups, represent a particularly important class of compounds in chemical research. The presence of additional aromatic rings introduces further electronic and steric complexity, leading to a wide range of pharmacological and material properties. researchgate.net

In medicinal chemistry, numerous aryl-substituted benzamides have been developed as therapeutic agents with diverse activities, including antimicrobial, anti-inflammatory, and anticancer effects. walshmedicalmedia.comnanobioletters.com The specific nature and position of the aryl substituents can significantly impact the biological activity of the molecule. For example, the introduction of different aryl groups can modulate the binding affinity of the compound to specific biological targets. nih.govnih.gov This modularity allows for the fine-tuning of a drug's efficacy and selectivity.

Overview of Research Trajectories for 2-(p-Tolyl)benzamide and Structurally Related Compounds

Research on this compound and its structurally related compounds has followed several key trajectories. A primary focus has been on the synthesis and characterization of these molecules. The synthesis of this compound can be achieved through the reaction of 2-(p-tolyl)benzoic acid with an aminating agent. prepchem.com A detailed synthetic route involves the conversion of 2-(p-tolyl)benzoic acid to its acid chloride using oxalyl chloride, followed by treatment with anhydrous ammonia (B1221849) to yield the final product. prepchem.com

Another significant area of research involves the exploration of the biological activities of these compounds. While specific studies on the biological profile of this compound are not extensively detailed in the provided search results, the broader class of N-aryl and C-aryl substituted benzamides has been investigated for various therapeutic applications. researchgate.netcyberleninka.ru For instance, derivatives of 2-aminobenzamide have been synthesized and evaluated for their antimicrobial properties. nih.gov

The structural analysis of these compounds is also a critical research area. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to determine the precise three-dimensional structure of these molecules. prepchem.comnih.gov For this compound, the proton NMR spectrum shows a characteristic singlet for the methyl protons of the tolyl group at approximately 2.40 ppm. prepchem.com

| Technique | Key Observations | Reference |

|---|---|---|

| 1H NMR (CDCl3) | δ 2.40 (s, 3H), 5.28 (br s, 1H), 5.77 (br s, 1H), 7.21-7.53 (m, 7H), 7.76-7.83 (m, 1H) | prepchem.com |

| Melting Point | 128°-130° C | prepchem.com |

Scope and Objectives of Current Research on the this compound Framework

Current research on the this compound framework is aimed at expanding its synthetic utility and exploring its potential applications. A key objective is the development of more efficient and sustainable synthetic methods. This includes the use of novel catalysts and reaction conditions to improve yields and reduce environmental impact. researchgate.net

Another major goal is the systematic investigation of the structure-activity relationships of this compound derivatives. By synthesizing a library of related compounds with varying substituents on the aromatic rings, researchers aim to identify key structural features that govern their biological and material properties. This approach is crucial for the rational design of new molecules with enhanced performance for specific applications. For example, research into related benzamide structures has shown that the introduction of specific substituents can lead to potent enzyme inhibitors. nih.gov

Furthermore, there is an increasing interest in the application of these compounds in materials science. The rigid, aromatic nature of the this compound scaffold makes it an attractive candidate for the development of new organic materials with interesting optical and electronic properties.

Structure

3D Structure

Properties

Molecular Formula |

C14H13NO |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-(4-methylphenyl)benzamide |

InChI |

InChI=1S/C14H13NO/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14(15)16/h2-9H,1H3,(H2,15,16) |

InChI Key |

IDXMMWSJDMRAMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 P Tolyl Benzamide and Its Derivatives

Strategies for Constructing the 2-(p-Tolyl)benzamide Core

The synthesis of the specific isomer this compound, where the p-tolyl group is positioned ortho to the amide functionality, requires methods that can effectively form the amide bond and correctly place the aryl substituent on the benzoyl ring.

Amide Bond Formation Approaches

A primary route to this compound involves the formation of the amide bond from a corresponding carboxylic acid precursor, 2-(p-tolyl)benzoic acid. This classical approach focuses on activating the carboxylic acid to facilitate nucleophilic attack by an amine source.

One documented synthesis begins with 2-(p-tolyl)benzoic acid, which is first converted to its more reactive acid chloride derivative. prepchem.com This activation is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride at reflux temperatures. prepchem.comresearchgate.net The resulting 2-(p-tolyl)benzoyl chloride is then subjected to amination. In a common procedure, the crude acid chloride is dissolved in a suitable solvent like toluene (B28343) and treated with anhydrous ammonia (B1221849) (NH₃). prepchem.com This step results in the formation of crude this compound, which can be isolated and purified. prepchem.com

Table 1: Example Synthesis of this compound from its Carboxylic Acid Precursor

| Step | Precursor | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1. Acid Activation | 2-(p-Tolyl)benzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | 2-(p-Tolyl)benzoyl chloride |

Introduction of the p-Tolyl Moiety at the Ortho-Position of the Benzamide (B126) Ring

An alternative strategy involves introducing the p-tolyl group directly at the ortho-position of a pre-existing benzamide ring. This approach relies on modern cross-coupling techniques, particularly palladium-catalyzed C-H bond activation. nih.govresearchgate.net This methodology allows for the direct arylation of an sp² C-H bond, guided by a directing group. The amide functionality (-CONH₂) itself can serve as an effective directing group for this transformation. nih.govresearchgate.net

In this synthetic pathway, benzamide would be reacted with an aryl halide, such as p-tolyl iodide or p-tolyl bromide, in the presence of a palladium catalyst. The reaction typically requires a suitable ligand, a base, and an appropriate solvent. The amide group directs the palladium catalyst to activate the C-H bond at the ortho-position, facilitating the coupling with the p-tolyl halide to form the desired biaryl structure of this compound. nih.gov This method is advantageous as it builds the complex carbon skeleton on a simpler, readily available starting material.

Table 2: Generalized Conditions for Palladium-Catalyzed Ortho-Arylation

| Component | Example | Purpose |

|---|---|---|

| Substrate | Benzamide | The core ring to be functionalized |

| Coupling Partner | p-Tolyl iodide | Source of the p-tolyl group |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Facilitates the C-H activation and cross-coupling |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the catalyst and modulates its reactivity |

| Base | Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) | Promotes the reaction, often acting as a proton scavenger |

| Solvent | Toluene, DMF, or Dioxane | Provides the reaction medium |

Synthesis of Analogous N-(p-Tolyl)benzamide Derivatives and Related Benzamide Structures

The synthesis of the isomeric N-(p-tolyl)benzamide, where the p-tolyl group is attached to the nitrogen atom, and other complex benzamides utilizes different sets of precursors and reaction types.

Condensation Reactions in Benzamide Synthesis

Condensation reactions represent a fundamental class of transformations for building amide bonds. Acid-catalyzed condensation, for example, has been studied extensively. The reaction between benzamide and glyoxal (B1671930) in the presence of an acid catalyst can lead to a complex mixture of products, demonstrating the formation of new C-N bonds through condensation pathways. mdpi.comresearchgate.net Another approach is decarboxylative condensation, which involves the reaction of N-alkyl hydroxylamines with α-ketoacids to form amides under mild conditions, avoiding the need for traditional coupling reagents. nih.gov These methods highlight the versatility of condensation chemistry in constructing the core benzamide scaffold.

Utilizing Precursors such as p-Toluidine (B81030) and Benzoyl Chloride

A direct and efficient method for synthesizing N-(p-tolyl)benzamide is the Schotten-Baumann reaction. This involves the acylation of an amine with an acid chloride in the presence of a base. prepchem.comyoutube.com Specifically, p-toluidine is treated with benzoyl chloride. prepchem.com The reaction is typically performed in a two-phase system, often with an aqueous solution of a base like sodium hydroxide (B78521) to neutralize the hydrochloric acid byproduct, driving the reaction to completion. prepchem.com This method is widely used due to its high efficiency and the ready availability of the starting materials. prepchem.comglobalconference.info

Table 3: Synthesis of N-(p-Tolyl)benzamide via Schotten-Baumann Reaction

| Reactant 1 | Reactant 2 | Base | Product |

|---|

Multi-step Synthetic Pathways for Complex Benzamide Scaffolds

The construction of more elaborate molecules containing a benzamide core often requires multi-step synthetic sequences. These pathways allow for the introduction of diverse functional groups and complex structural motifs.

One such approach is polymer-assisted solution-phase (PASP) synthesis, which has been used to create libraries of functionalized diaminobenzamides over a four-step sequence. researchgate.net This technique utilizes resins to simplify purification by sequestering excess reagents or capturing intermediates, enabling high-throughput synthesis. researchgate.net

Another strategy involves a sequence of reactions to build complexity systematically. For instance, the synthesis of N-(2-aminoethyl)-N-phenyl benzamide derivatives starts with commercial anilines, which undergo reductive alkylation, followed by acylation with a substituted benzoyl chloride, and a final deprotection step to yield the target compound. nih.gov Flow chemistry also offers a modern paradigm for multi-step synthesis, where reactants are pumped through columns containing immobilized reagents and catalysts, allowing for a continuous sequence of transformations to build complex molecules, such as the natural product (–)-oxomaritidine, in a highly controlled and efficient manner. syrris.jp These advanced methodologies are essential for accessing structurally diverse and complex benzamide-containing molecules for various applications. researchgate.net

Regioselective Synthesis of Substituted Benzamide Frameworks

The regioselective construction of substituted benzamide frameworks, particularly the introduction of an aryl group at the ortho-position of the benzoyl moiety, is a formidable challenge in organic synthesis. Directing group-assisted C-H activation has emerged as a powerful strategy to achieve high regioselectivity in the synthesis of 2-arylbenzamides, including this compound.

Palladium-catalyzed ortho-arylation of benzamides using the parent amide (CONH₂) as a directing group has been demonstrated as an effective method. nih.gov This approach allows for the direct coupling of various benzamides with aryl iodides. The amide group coordinates to the palladium catalyst, directing the C-H activation to the ortho-position of the aromatic ring, thus ensuring high regioselectivity. This protocol is applicable to a range of benzamides and aryl iodides bearing both electron-donating and electron-withdrawing groups. nih.gov

The general reaction scheme for the palladium-catalyzed ortho-arylation of a benzamide with an aryl iodide is depicted below:

Scheme 1: Palladium-catalyzed ortho-arylation of benzamide.

This methodology provides a direct route to biphenyl-2-carboxamides, which can be further transformed into other valuable biphenyl (B1667301) derivatives. nih.gov The ability to control the site of arylation is a significant advantage over classical methods that often yield mixtures of isomers.

Catalytic Approaches in Benzamide Synthesis

Catalytic methods have revolutionized the synthesis of benzamides, offering more efficient and atom-economical routes compared to traditional stoichiometric approaches. Transition metal catalysts, particularly those based on palladium, rhodium, and copper, have been extensively explored for the synthesis of this compound and its analogs.

Palladium Catalysis: Palladium catalysts are at the forefront of C-H activation and cross-coupling reactions for the synthesis of 2-arylbenzamides. The ortho-arylation of benzamides with arylboronic acids, a variant of the Suzuki-Miyaura coupling, is a widely used method. lookchem.com The use of a directing group on the benzamide nitrogen is often employed to facilitate the regioselective C-H activation at the ortho-position. For instance, the use of a phosphinamide directing group has been shown to promote the Pd(II)-catalyzed ortho-arylation of aryl phosphinamides with boronic acids under mild conditions. nih.gov

Rhodium Catalysis: Rhodium catalysts have also proven effective in the synthesis of substituted benzamides. Rhodium(III)-catalyzed C-H activation has been utilized for the coupling of benzamides with various partners. For example, the reaction of N-methoxybenzamides with 2,2-difluorovinyl tosylate, catalyzed by a rhodium complex, leads to the formation of monofluorinated olefin products, which can be further cyclized to fluorinated heterocycles. snnu.edu.cnamericanelements.comresearchgate.net While not a direct synthesis of this compound, this methodology showcases the potential of rhodium catalysis in functionalizing the benzamide core.

Copper Catalysis: Copper-catalyzed reactions provide a cost-effective alternative to palladium and rhodium catalysis. Copper(I)-catalyzed intramolecular N-arylation has been used to synthesize substituted 2-mercaptobenzimidazoles from thioureas, demonstrating the utility of copper in forming C-N bonds in related heterocyclic systems. acs.org Furthermore, copper nanoparticles have been employed as catalysts for the one-pot synthesis of substituted benzoxazoles from 2-bromoanilines and acyl chlorides, highlighting the versatility of copper catalysis in synthesizing benzamide-related structures. researchgate.net

The following table summarizes representative catalytic systems used in the synthesis of 2-arylbenzamide derivatives.

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(OAc)₂ / P(o-tol)₃ | Benzamide, p-Tolyl iodide | This compound | Direct ortho-arylation via C-H activation |

| [Cp*RhCl₂]₂ / AgSbF₆ | N-Methoxybenzamide, Alkene | ortho-Alkenylated benzamide | High regioselectivity for ortho-C-H functionalization |

| CuI / Ligand | 2-Haloanilide | Benzoxazole/Benzothiazole | Intramolecular cyclization |

Green Chemistry Principles in Benzamide Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of benzamides to minimize environmental impact and enhance sustainability. Key areas of focus include the use of environmentally benign solvents, development of catalyst-free reactions, and the application of biocatalysis.

Greener Solvents: The choice of solvent is a critical factor in the environmental footprint of a chemical process. Research has focused on replacing hazardous organic solvents with greener alternatives in reactions such as the Suzuki-Miyaura coupling for the synthesis of biaryl compounds. researchgate.netacs.org Water has been successfully employed as a solvent for palladium-catalyzed Suzuki reactions, offering a non-flammable and non-toxic medium. researchgate.net Other green solvents like 2-Me-THF and t-amyl alcohol have also been shown to be effective in nickel-catalyzed Suzuki-Miyaura couplings. nih.gov The use of such solvents significantly reduces the environmental impact of the synthesis.

A comparative overview of solvents for Suzuki-Miyaura coupling is presented below:

| Solvent | Classification | Advantages |

| Toluene | Conventional | Good solubilizing properties |

| Dimethylformamide (DMF) | Conventional | High boiling point, good for high-temperature reactions |

| Water | Green | Non-toxic, non-flammable, inexpensive |

| 2-Methyltetrahydrofuran (2-Me-THF) | Green | Bio-derived, lower toxicity than THF |

| Cyclopentyl methyl ether (CPME) | Green | High boiling point, low peroxide formation |

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts for amide bond formation. rsc.org Lipases and amidases can catalyze the synthesis of amides under mild conditions, often in aqueous media. sciprofiles.comnih.gov The enzyme McbA, an ATP-dependent amide bond synthetase, has been shown to catalyze the formation of amides from a range of aryl carboxylic acids, suggesting its potential for the biocatalytic synthesis of compounds like this compound. researchgate.net Merging biocatalysis with chemocatalysis in one-pot systems further enhances the efficiency and sustainability of amide synthesis. nih.gov

The application of green chemistry principles not only reduces the environmental impact but also often leads to safer and more efficient synthetic processes.

Chemical Reactivity and Mechanistic Investigations of 2 P Tolyl Benzamide

Reactivity of the Amide Linkage

Amides are generally known for their stability compared to other carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group, which imparts partial double-bond character to the C-N bond scribd.comcdnsciencepub.com. This stability means that reactions involving the amide linkage typically require more forcing conditions or highly reactive reagents.

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, where a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the expulsion of a leaving group scribd.comcdnsciencepub.com. For amides, the leaving group is typically an amide ion (NHR- or NR2-), which is a strong base and a poor leaving group, contributing to their low reactivity scribd.com.

Amides exhibit remarkable hydrolytic stability in plain water, even under prolonged heating libretexts.org. However, they can undergo hydrolysis in the presence of strong acids or bases cdnsciencepub.comlibretexts.orgrsc.orgcdnsciencepub.comacs.org.

Acidic Hydrolysis : Under acidic conditions, the amide carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. The reaction typically yields a carboxylic acid and an ammonium (B1175870) salt libretexts.org. For 2-(p-Tolyl)benzamide, the ortho-p-tolyl group would sterically hinder the attack of water molecules on the protonated carbonyl, potentially slowing down the hydrolysis rate compared to unsubstituted benzamide (B126) or meta/para-substituted isomers.

Basic Hydrolysis : In basic conditions, hydroxide (B78521) acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent expulsion of the amide anion (or protonation of the nitrogen) leads to a carboxylate salt and an amine libretexts.org. Similar to acidic hydrolysis, the steric bulk of the ortho-p-tolyl group is expected to hinder the approach of the hydroxide ion, leading to a reduced rate of basic hydrolysis.

The hydrolytic stability of this compound would therefore be enhanced due to the steric shielding provided by the ortho-p-tolyl substituent.

Table 1: General Hydrolytic Stability of Amides

| Condition | Reactivity (General Amide) | Expected Reactivity (this compound) | Products (General) |

| Plain Water | Highly Stable | Highly Stable (Enhanced) | No reaction |

| Acidic (H+) | Moderate Rate | Slower Rate (Sterically Hindered) | Carboxylic Acid + Ammonium Salt |

| Basic (OH-) | Moderate Rate | Slower Rate (Sterically Hindered) | Carboxylate Salt + Amine |

Transformations Involving the p-Tolyl Moiety

The p-tolyl moiety in this compound is an aromatic ring substituted with a methyl group. Its reactivity will be characteristic of substituted benzenes.

The p-tolyl ring is susceptible to electrophilic aromatic substitution (EAS) reactions numberanalytics.commsu.edu. The methyl group is an activating group and an ortho/para director msu.edu. Therefore, incoming electrophiles would preferentially attack the positions ortho and para to the methyl group on the p-tolyl ring. Given that the p-tolyl group is already para-substituted by the benzamide moiety (via the connection to the benzamide phenyl ring), new electrophilic substitutions on the p-tolyl ring would primarily occur at the two ortho positions relative to the methyl group. The benzamide group, being connected through a C-C bond to the p-tolyl group's other phenyl ring, would exert a less direct electronic influence on the p-tolyl ring's reactivity, primarily inductive and less significant compared to the direct activating effect of the methyl group.

Nucleophilic aromatic substitution (NAS) reactions are generally less common for electron-rich aromatic rings like toluene (B28343) derivatives, typically requiring strong electron-withdrawing groups (e.g., nitro groups) ortho or para to a leaving group to stabilize the anionic intermediate libretexts.orgpressbooks.pub. Therefore, the p-tolyl moiety in this compound is unlikely to undergo NAS under typical conditions.

Table 2: Expected Regioselectivity of Electrophilic Aromatic Substitution on the p-Tolyl Moiety

| Substituent on p-Tolyl Ring | Directing Effect (for EAS) | Expected Major Products (on p-tolyl ring) |

| -CH₃ (methyl) | Activating, Ortho/Para | Substitution at positions ortho to -CH₃ |

The methyl group on the p-tolyl moiety can undergo various functional group interconversions.

Oxidation : The methyl group can be oxidized to more oxidized functionalities such as a carboxylic acid (-COOH) or an aldehyde (-CHO) using strong oxidizing agents (e.g., potassium permanganate, chromic acid) libretexts.org.

Halogenation : Under radical conditions (e.g., UV light and N-bromosuccinimide), the methyl group can undergo benzylic halogenation, leading to bromomethyl or dibromomethyl derivatives libretexts.org.

Deprotonation : The benzylic hydrogens of the methyl group are slightly acidic and can be deprotonated by very strong bases to form a benzylic anion, which can then react with electrophiles.

Ortho-Substituent Effects on Benzamide Reactivity

The "ortho effect" refers to the unusual influence of a substituent at the ortho position on the chemical and physical properties of a molecule, often due to steric hindrance, intramolecular hydrogen bonding, or specific electronic interactions wikipedia.orgquora.com. In this compound, the p-tolyl group is directly ortho to the amide functionality on the benzamide phenyl ring.

The primary ortho effect expected for the p-tolyl group in this compound is steric hindrance wikipedia.orgacs.org. This steric bulk would:

Reduce Amide Reactivity : As discussed in Section 3.1, the bulky p-tolyl group would sterically hinder the approach of nucleophiles to the amide carbonyl, thereby reducing the rates of nucleophilic acyl substitution and hydrolysis reactions. This steric inhibition of resonance might also affect the planarity of the amide group with the benzamide phenyl ring, potentially altering the degree of resonance stabilization of the amide bond itself.

Impact on Further Substitution on the Benzamide Ring : If further substitution were to occur on the benzamide phenyl ring (which already has the p-tolyl group at position 2 and the amide at position 1), the p-tolyl group would significantly influence the regioselectivity of such reactions, favoring positions that minimize steric repulsion.

The ortho effect, in this context, highlights how the spatial arrangement and bulk of the p-tolyl group profoundly dictate the accessibility and electronic properties of the amide functionality and the adjacent aromatic ring within this compound.

Table 3: Summary of Ortho-Substituent Effects in this compound

| Effect Type | Description | Impact on Reactivity |

| Steric Hindrance | Bulky p-tolyl group at ortho position to amide. | Decreased rate of nucleophilic attack at amide carbonyl (e.g., hydrolysis, substitution). May affect planarity of amide with ring, altering resonance. Influences regioselectivity of further substitutions on benzamide ring. |

| Conformational | Restricted rotation of amide and p-tolyl groups due to steric clashes. | Leads to specific, potentially non-planar, molecular conformations, affecting accessibility of reactive sites and electronic environment. |

| Electronic | Inductive and resonance effects of p-tolyl group (less pronounced due to ortho position and indirect connection to amide). | Minor electronic influence on amide reactivity compared to direct conjugation. Primarily steric effects dominate. |

Reaction Mechanisms of Benzamide Derivatives (e.g., Ring-opening reactions, Cyclization reactions)

Benzamide derivatives are versatile building blocks in organic synthesis, participating in a range of reactions including ring-opening and cyclization processes. These reactions are often influenced by the specific substituents on the benzamide framework and the reaction conditions.

Ring-opening reactions The ring-opening of cyclic structures to yield benzamide derivatives is a notable transformation. For instance, 5-oxazolones can undergo ring-opening reactions to produce new benzamide derivatives. This process can involve a cascade of reactions such as decarbonylation, nucleophilic addition, photoinduced hydrogen transfer, and Claisen rearrangement. researchgate.net In another context, Rhodium(III)-catalyzed reactions involving cyclopropenones and benzamides have been observed to proceed via cyclopropenone ring-opening, leading to ketone derivatives. This mechanism is proposed to be initiated by a C-H activation step. acs.org

Cyclization reactions Cyclization reactions are crucial for forming various heterocyclic systems from benzamide precursors. The alkaline cyclization of 2-(substituted benzamido)benzamides is a well-studied reaction that yields 4-quinazolinones. acs.org This transformation involves the intramolecular formation of a new heterocyclic ring. Similarly, Rh(III)-catalyzed reactions between benzamides and cyclopropenones can result in the formation of cyclopentene (B43876) spiroindolinones. The proposed mechanism for this reaction involves the metal activation of a C-H bond on the benzamide substrate, followed by a series of steps that lead to the cyclized product. acs.org Furthermore, benzimidazole (B57391) derivatives, which share structural similarities with benzamides, can be synthesized through the cyclization of 1,2-phenylenediamines with aromatic aldehydes. rsc.org A sequence of ring-opening, cyclization, and retro-Mannich reactions has also been proposed in the synthesis of certain benzimidazole derivatives. rsc.org

Conversion of Amides to Thioamides (e.g., N-(p-tolyl)benzamide to N-(p-tolyl)benzothioamide)

The conversion of amides to their corresponding thioamides is a significant transformation in organic chemistry, enabling the synthesis of sulfur-containing compounds with distinct chemical and biological properties. This conversion typically involves the replacement of the amide oxygen with a sulfur atom.

Reagents and Mechanisms Various thiating reagents have been developed for this transformation, including well-known reagents such as Lawesson's reagent (2,4-bis(4-ethoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide), phosphorus pentasulfide (P4S10, also known as Berzelius reagent), Davy's reagent, and Heimgartner's reagent. mdpi.comresearchgate.netchemrxiv.org More recently, novel thiating reagents like N-isopropyldithiocarbamate isopropyl ammonium salt have been reported to facilitate this conversion under mild conditions. mdpi.comresearchgate.net

A common two-step, one-pot strategy for converting N-aryl-substituted benzamides to N-aryl-substituted benzothioamides involves initial transformation of the amide to a benzimidoyl chloride derivative using thionyl chloride. This intermediate then reacts with a suitable thiating reagent to yield the desired thioamide. mdpi.comresearchgate.netresearchgate.net

Detailed Research Findings for N-(p-tolyl)benzamide to N-(p-tolyl)benzothioamide The conversion of N-(p-tolyl)benzamide (5) to N-(p-tolyl)benzothioamide (7) serves as a pertinent example of this transformation. In one reported method, N-(p-tolyl)benzamide (5) is reacted with thionyl chloride at 70 °C for 8 hours to form N-(p-tolyl)benzimidoyl chloride (6). After evaporating the thionyl chloride, the imidoyl chloride (6) is used in situ and treated with N-cyclohexyl dithiocarbamate (B8719985) cyclohexyl ammonium salt (2) under reflux conditions to yield N-(p-tolyl)benzothioamide (7) along with a thioanhydride byproduct. researchgate.net

An alternative and efficient protocol utilizes N-isopropyldithiocarbamate isopropyl ammonium salt as a novel thiating reagent. This method offers advantages such as a one-pot procedure, short reaction times, mild conditions, simple work-up, and high yields. For instance, N-(p-tolyl)benzothioamide was obtained in 93% yield using this protocol. mdpi.com

The following table summarizes the reported yields and melting points for N-(p-tolyl)benzothioamide:

| Product Name | Yield (%) | Melting Point (°C) | Reference |

| N-(p-Tolyl)benzothioamide | 93 | 126–127 | mdpi.com |

Chemical Transformations of Substituted Benzamide Frameworks for Advanced Materials Development

Substituted benzamide frameworks are increasingly recognized for their utility in the development of advanced materials due to their versatile reactivity and the ability to undergo various chemical transformations.

Precursors and Functionalization Benzamide derivatives serve as crucial precursors in the synthesis of more complex organic molecules, which can then be incorporated into novel materials. Their unique structural features allow for diverse chemical transformations essential for tailoring material properties. The introduction of specific functional groups, such as nitrogen-containing moieties (e.g., amides), into material frameworks can significantly enhance their properties. For example, in Covalent Triazine Frameworks (CTFs), the incorporation of N-containing functional groups can improve the interaction between metals and the material's carrier, facilitating the immobilization of nanoparticles and molecular active species. This, in turn, boosts catalytic activity or gas absorption capabilities, making these materials valuable for various applications. acs.org

Skeletal Editing and Structural Control Advanced synthetic strategies, such as skeletal editing, are being employed to precisely manipulate molecular frameworks at the atom level. This approach allows for targeted modifications within molecular cores, including (hetero)cyclic systems, which can involve benzamide-derived structures. Such precise control over molecular architecture is vital for designing materials with desired functionalities. rsc.org

Furthermore, subtle chemical modifications can have a profound impact on the macroscopic properties of materials. For instance, the substitution of hydrogen with fluorine in the ortho-position of the phenyl ring in benzamide and thiobenzamide (B147508) crystals has been shown to suppress disorder. This suppression of disorder is a critical factor in controlling the electrical and mechanical properties of molecular crystals, highlighting the importance of chemical transformations in material design. acs.org

Structural Characterization and Advanced Spectroscopic Analysis of 2 P Tolyl Benzamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds in solution and gas phases.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the complete carbon-hydrogen framework of organic molecules. It provides detailed information on the number, type, and connectivity of atoms within a molecule. For benzamide (B126) derivatives, both proton (¹H NMR) and carbon (¹³C NMR) spectroscopy are routinely employed.

Detailed Research Findings for 2-(p-Tolyl)benzamide: Specific ¹H NMR and ¹³C NMR data for this compound were not found in the provided search results. Studies on related compounds, such as N-(p-tolyl)benzamide, show characteristic signals for aromatic protons, amide NH, and methyl groups. For instance, N-(p-tolyl)benzamide exhibits ¹H NMR signals for aromatic protons typically in the δ 7.15-8.07 ppm range and a singlet for the methyl group around δ 2.39 ppm researchgate.netnih.gov. ¹³C NMR data for N-(p-tolyl)benzamide shows characteristic signals for carbonyl carbon and various aromatic carbons researchgate.netnih.gov. However, these are for the N-substituted isomer, not this compound.

Infrared (IR) spectroscopy is utilized to identify functional groups present in a molecule by analyzing the absorption of infrared radiation at specific wavelengths. For benzamides, key absorption bands include those for the N-H stretching, C=O stretching (amide I band), and N-H bending (amide II band).

Detailed Research Findings for this compound: Specific IR spectroscopic data for this compound were not found in the provided search results. General benzamide derivatives typically show a strong absorption band for the amide C=O stretch around 1620-1700 cm⁻¹ and N-H stretching vibrations around 3300 cm⁻¹ ajol.infogoogle.com.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental composition of a compound. MS provides the molecular ion peak [M]+•, while HRMS offers highly accurate mass measurements, allowing for the precise determination of the molecular formula.

Detailed Research Findings for this compound: Specific MS and HRMS data for this compound were not found in the provided search results. HRMS data for related N-(p-tolyl)benzamide reports calculated m/z values for [M+H]+ and observed values close to the calculated mass, confirming the molecular formula researchgate.netnih.gov. For instance, N-(p-tolyl)benzamide (C₁₄H₁₃NO) has a calculated mass of 211.0997, with observed [M+H]+ at 212.1037 researchgate.net.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction analysis is crucial for understanding the precise arrangement of atoms in a crystal lattice. Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact physical properties.

Detailed Research Findings for this compound Polymorphs and Derivatives: Specific single-crystal X-ray diffraction data for this compound or its polymorphs were not found in the provided search results. However, studies on related benzamide derivatives, such as 2-methyl-N-p-tolylbenzamide, have identified different monoclinic polymorphs (e.g., in P2₁/c and C2/c space groups) that differ in the orientation of their central amide groups and the inclination of the aromatic rings iucr.orgacs.org. Another example, N-(4-methylphenyl)benzamide, crystallizes in the orthorhombic space group P b c a iucr.orgresearchgate.net.

Detailed Research Findings for this compound Intermolecular Interactions: Specific details on intermolecular interactions for this compound were not found in the provided search results. However, for related benzamide derivatives:

N-H⋯O hydrogen bonds: These are common in benzamide crystal structures, often forming chains or dimers. For example, in 2-methyl-N-p-tolylbenzamide, N-H⋯O hydrogen bonds form C(4) chains iucr.orgacs.org. Similarly, N-(4-methylphenyl)benzamide molecules are linked into chains by N-H⋯O hydrogen bonds iucr.orgresearchgate.net.

C-H⋯O interactions: Weak C-H⋯O interactions are also frequently observed, augmenting the hydrogen bonding network. These were noted in 2-methyl-N-p-tolylbenzamide iucr.orgacs.org and in 2-(3-nitrobenzamido)-N-(p-tolyl)benzamide ajol.info.

C-H⋯π contacts: These interactions, involving a C-H group and an aromatic π-system, contribute to crystal stability. They have been reported in 2-methyl-N-p-tolylbenzamide, involving both aromatic rings iucr.orgacs.org.

π–π stacking: Interactions between parallel aromatic rings are also significant. While not found for this compound, π–π stacking is observed in other benzamide derivatives, such as 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, with centroid-to-centroid distances around 3.6491 Å nih.gov.

Despite extensive searching, detailed scientific literature focusing solely on the chemical compound "this compound" (systematically known as 2-(4-methylphenyl)benzamide) regarding its structural characterization, advanced spectroscopic analysis, Hirshfeld surface analysis, 2D fingerprint plots, conformational analysis, and tautomeric studies is not directly available in the provided search results.

The search results primarily discuss various other benzamide derivatives, often featuring a p-tolyl group substituted on the nitrogen atom of the amide (N-(4-methylphenyl)benzamide) or containing more complex substitutions on the benzamide core. Examples of compounds for which some characterization data were found include:

N-(4-methylphenyl)benzamide : This compound, where the p-tolyl group is attached to the nitrogen of the amide, has been characterized by techniques such as IR, NMR, and X-ray diffraction, with details on its crystal structure and intermolecular hydrogen bonding. stenutz.eunist.gov Its melting point is reported as 158 °C. stenutz.eu

2-Methyl-N-(4-methylphenyl)benzamide : This derivative features a methyl group at the 2-position of the benzoyl ring and a 4-methylphenyl group on the nitrogen. Its crystal structure reveals a trans conformation for the N-H and C=O bonds, and the amide group is tilted relative to the benzoyl ring by 59.96 (11)°, with a dihedral angle of 81.44 (5)° between the benzoyl and aniline (B41778) rings. uni.lu Intermolecular N-H⋯O hydrogen bonds form infinite chains in the crystal. uni.lu

N-(4-methylphenyl)-2-(3-nitrobenzamido)benzamide : This bis-amide compound has undergone characterization using FT-IR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction. chemeo.comchemeo.com Hirshfeld surface analysis for this compound indicates that H···H and H···O/O···H interactions are significant contributors to its crystal packing. chemeo.comchemeo.com

As the instructions strictly require focusing solely on the chemical compound "this compound" and excluding information outside the explicit scope of the specified sections, it is not possible to generate a thorough, informative, and scientifically accurate article for this specific compound based on the current search results.

Unfortunately, a comprehensive search for computational and theoretical investigations focusing solely on the chemical compound "this compound" (where the p-tolyl group is directly attached to the 2-position of the benzamide phenyl ring) did not yield specific, dedicated studies in the available scientific literature.

The search results primarily discuss various benzamide derivatives, often with the p-tolyl group attached to the nitrogen atom of the amide (e.g., N-(p-tolyl)benzamide or N-(4-methylphenyl)benzamide) or other highly substituted benzamide structures. While these studies provide insights into the computational analysis of related benzamide compounds, their data and findings cannot be directly attributed to the specific isomer "this compound" as requested.

Computational and Theoretical Investigations of 2 P Tolyl Benzamide

Intermolecular Interaction Analysis via Computational Methods

Computational methods play a crucial role in elucidating the intricate intermolecular interactions that govern the solid-state properties, molecular packing, and supramolecular assembly of chemical compounds, including benzamide (B126) derivatives. While direct computational studies focusing solely on the specific isomer 2-(p-Tolyl)benzamide (where the p-tolyl group is attached to the 2-position of the benzamide ring) are not extensively detailed in current literature, insights can be drawn from comprehensive investigations of structurally related p-tolyl benzamides and other substituted benzamides. These studies employ a variety of advanced quantum chemical techniques to analyze hydrogen bonding, van der Waals forces, and π-π stacking interactions.

Computational Methodologies Employed: Density Functional Theory (DFT) is a cornerstone of theoretical investigations, often utilized with various basis sets (e.g., B3LYP/6-311G(d,p)) to optimize molecular geometries and compute electronic properties americanelements.comuni.lu. Beyond standard DFT, specialized analyses are crucial for dissecting intermolecular forces:

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding charge transfer and delocalization within and between molecules, providing insights into the strength and nature of hydrogen bonds and other donor-acceptor interactions americanelements.comuni.lu.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis: These methods are employed to characterize the nature and strength of non-covalent interactions, including hydrogen bonds and van der Waals forces, by analyzing electron density topological features ontosight.aifishersci.nl.

PIXEL Lattice Energy Calculations: These calculations decompose the total lattice energy into various components such as electrostatic, dispersion, and repulsion energies, providing a quantitative understanding of the dominant forces stabilizing the crystal lattice fishersci.nlnih.gov.

Detailed Research Findings on Related p-Tolyl Benzamide Derivatives:

Studies on various p-tolyl benzamide derivatives and related compounds reveal common patterns of intermolecular interactions:

2,3-dimethoxy-N-(p-tolyl)benzamide: This N-substituted p-tolyl benzamide derivative, also known as 2,3-dimethoxy-N-(4-methylphenyl)benzamide (UYALEN), exhibits a crystal packing primarily stabilized by weak C—H⋯O hydrogen bonds, which link molecules into supramolecular chains. Additionally, π–π stacking interactions are observed between parallel benzene (B151609) rings of neighboring chains, with a centroid-to-centroid distance of approximately 3.6491 Å. Intramolecular N—H⋯O hydrogen bonds are also present within the molecule nih.govuni.lu. Hirshfeld surface analysis for a related compound, 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, which is structurally similar to UYALEN, showed significant contributions from H…H (38%), O…H (30%), C…H (15.7%), and N…H (2.3%) contacts to the total Hirshfeld surface nih.gov.

Ortho-(4-tolylsulfonamido)benzamides: For compounds like 2-{[(4-Methylphenyl)sulfonyl]amino}benzamide, both intra- and intermolecular hydrogen bonding networks are critical in determining their conformations and crystal structures. Intramolecular hydrogen bonds are observed between the carbonyl oxygen of the amide moiety and the NH of the p-tosylsulfonamido group. Intermolecular interactions include N–H···O=S and C–H···O=S hydrogen bonds, contributing to the supramolecular assembly americanelements.comidrblab.netepa.gov. The distorted tetrahedral geometry around the sulfur atom in the sulfonamide group allows oxygen atoms to participate in higher-dimensional hydrogen bond formation epa.gov.

Summary of Intermolecular Interaction Contributions (from related compounds):

The following table summarizes the typical percentage contributions of various intermolecular contacts observed in computational studies of related benzamide derivatives, as derived from 2D fingerprint plots of Hirshfeld surfaces. These percentages illustrate the relative importance of different types of interactions in stabilizing the crystal packing.

| Interaction Type | Compound (Reference) | Approximate Contribution (%) | Notes |

| H…H | 2,3-dimethoxy-N-(4-nitrophenyl)benzamide nih.gov | 38 | Similar to 2,3-dimethoxy-N-(p-tolyl)benzamide (UYALEN). H…H interactions are generally the most abundant. |

| O…H | 2,3-dimethoxy-N-(4-nitrophenyl)benzamide nih.gov | 30 | Significant hydrogen bonding contribution. |

| C…H | 2,3-dimethoxy-N-(4-nitrophenyl)benzamide nih.gov | 15.7 | Important for molecular recognition and stabilization of crystal packing. |

| N…H | 2,3-dimethoxy-N-(4-nitrophenyl)benzamide nih.gov | 2.3 | Contribution from N-H hydrogen bonds. |

| N–H···O | 2-(3-nitrobenzamido)-N-(p-tolyl)benzamide uni.lu | Primary | Key hydrogen bonding interaction. |

| C–H···O | 2-(3-nitrobenzamido)-N-(p-tolyl)benzamide uni.lu | Primary | Important for crystal packing. |

| π–π Stacking | 2,3-dimethoxy-N-(p-tolyl)benzamide (UYALEN) nih.govuni.lu | Present | Centroid-to-centroid distance of ~3.6491 Å. Also observed in 2-(3-nitrobenzamido)-N-(p-tolyl)benzamide uni.lu. |

| N–H···O=S | 2-{[(4-Methylphenyl)sulfonyl]amino}benzamide americanelements.comepa.gov | Primary | Specific hydrogen bonding involving the sulfonyl oxygen. |

| C–H···O=S | 2-{[(4-Methylphenyl)sulfonyl]amino}benzamide americanelements.com | Primary | Secondary hydrogen bonding involving the sulfonyl oxygen. |

Applications of 2 P Tolyl Benzamide in Chemical Research

Role as a Synthetic Intermediate for Complex Molecules

2-(p-Tolyl)benzamide is a recognized intermediate in the synthesis of larger, more complex molecules. A notable example is its role in the preparation of 4''-(Bromomethyl)-[1,1''-biphenyl]-2-carboxamide. This latter compound is known as an impurity that can form during the synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat high blood pressure. chemicalbook.com The transformation of this compound into this biphenyl (B1667301) derivative highlights its function as a precursor in multi-step synthetic pathways.

Further illustrating its role as an intermediate, crude this compound can be used to synthesize 2-(p-tolyl)benzoic acid. mdpi.com The amide group can be converted to a nitrile and subsequently hydrolyzed to a carboxylic acid, demonstrating a typical synthetic transformation where the benzamide (B126) acts as a stepping stone to other functional groups. Additionally, the core structure of this compound is incorporated into more complex bioactive molecules, such as novel thiazolidinone derivatives that have been investigated for their biological activities. nih.gov

Building Block for Advanced Chemical Structures

The function of this compound as a synthetic intermediate inherently defines its role as a building block for advanced chemical structures. Chemical building blocks are molecules that form the core of a larger, more complex compound. The synthesis of a Telmisartan impurity from this compound serves as a direct example of its use as a foundational scaffold. chemicalbook.com

The general principle in medicinal and organic chemistry is to use such building blocks to construct novel molecules with specific desired properties. The benzamide portion of the molecule provides a stable amide linkage, while the biphenyl-like core, formed by the tolyl and benzene (B151609) rings, offers a rigid scaffold that can be further functionalized. This makes it a valuable component in the design and synthesis of new chemical entities.

Development of Chemical Probes and Tools for Research

While the benzamide scaffold is present in various biologically active molecules and chemical probes, specific research detailing the application of this compound itself as a chemical probe or research tool is not extensively documented in publicly available literature. Chemical probes are small molecules designed to interact with specific proteins or biological targets to study their function. nih.gov The development of such tools often requires specific structural features that enable high potency, selectivity, and often a means for detection or target identification. While derivatives of benzamides have been developed as photoreactive probes for enzymes like histone deacetylase 2, similar applications for this compound have not been reported. researchgate.net

Exploration in Agrochemical Research (e.g., pesticidal lead compounds)

The broader class of N-aryl benzamides, which includes isomers and derivatives of this compound, is an area of active exploration in agrochemical research. Scientists design and synthesize novel benzamide derivatives to identify new lead compounds with potential pesticidal activity. mdpi.com

For instance, complex derivatives of N-(p-tolyl)benzamide have been synthesized and evaluated for their biological activities. These include compounds where the benzamide structure is linked to other heterocyclic systems like 1,2,4-oxadiazole (B8745197) and quinoline. mdpi.com These novel molecules have been tested for their fungicidal properties against various plant pathogens. mdpi.com

One study detailed the synthesis of 3-(5-(((5,7-dichloroquinolin-4-yl)oxy)methyl)-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzamide, which incorporates the N-(p-tolyl)benzamide moiety. mdpi.com Another related compound, 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(p-tolyl)benzamide, was also synthesized as part of a search for new pesticidal lead compounds. mdpi.com The findings from these studies indicate that compounds containing the N-(p-tolyl)benzamide scaffold exhibit promising fungicidal and larvicidal activities, making this structural class a subject of ongoing interest for the development of new crop protection agents. mdpi.commdpi.com

Future Research Directions and Challenges

Development of Novel Synthetic Routes to 2-(p-Tolyl)benzamide

The synthesis of this compound would likely involve the formation of a carbon-carbon bond between an aryl group (p-tolyl) and the ortho position of a benzamide (B126) scaffold. Current methods for synthesizing ortho-arylbenzamides or related biaryl compounds often employ transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, or Negishi couplings, which typically involve aryl halides or pseudohalides and organometallic reagents. For instance, palladium-catalyzed oxidative ortho-C-H borylation of N-arylbenzamides has been reported, which could serve as a precursor to C-C bond formation acs.org. Similarly, copper-catalyzed C-H amination of 2-alkyl-N-arylbenzamides provides a route to isoindolinones, indicating the potential for C-H functionalization at the ortho position nih.govacs.org.

Future research could focus on developing more efficient, sustainable, and atom-economical synthetic routes. This includes:

Direct C-H functionalization: Exploring direct ortho-C-H arylation strategies that avoid pre-functionalization of the benzamide ring or the p-tolyl moiety, potentially utilizing less expensive and more environmentally benign transition metal catalysts (e.g., iron, cobalt) or metal-free approaches rsc.orguzh.chnih.govacs.org.

Green chemistry approaches: Investigating solvent-free reactions, microwave-assisted synthesis, or the use of benign solvents (e.g., glycerol) to reduce environmental impact asianpubs.org.

Exploration of Undiscovered Reactivity Pathways

The presence of the amide functional group, the ortho-aryl substituent, and the methyl group on the p-tolyl moiety offers a rich landscape for exploring novel reactivity. Beyond typical amide reactions (e.g., hydrolysis, reduction), future studies could investigate:

Directed C-H activation: Utilizing the amide group as a directing group for further functionalization at other positions of the benzamide or p-tolyl rings, enabling regioselective introduction of new functionalities (e.g., alkylation, halogenation, amination) nih.govacs.org.

Reactivity of the methyl group: Exploring reactions at the benzylic position of the p-tolyl group, such as oxidation, halogenation, or radical reactions, to introduce further complexity and functionality.

Cyclization reactions: Investigating intramolecular cyclization pathways involving the amide and the ortho-aryl group to form fused heterocyclic systems, which could lead to novel scaffolds with unique properties nih.govresearchgate.netrsc.org. For example, studies on ortho-alkynyl-N-arylbenzamides have shown potential for cyclization to isoindolo[2,1-a]indol-6-ones nih.gov.

Redox chemistry: Understanding the electrochemical properties and potential for oxidation or reduction, which could open pathways for new synthetic transformations or applications in electrochemistry.

Advanced Computational Studies for Structure-Property Relationships

Computational chemistry can play a pivotal role in understanding and predicting the properties and reactivity of this compound and its derivatives, especially given the limited experimental data.

Conformational analysis: Employing molecular dynamics simulations and quantum mechanical calculations (e.g., DFT) to understand the preferred conformations, rotational barriers around the biaryl and amide bonds, and their impact on reactivity and interactions rsc.orgorientjchem.orgacs.org.

Spectroscopic property prediction: Accurately predicting IR, NMR, and UV-Vis spectra to aid in the characterization of synthesized compounds and their derivatives orientjchem.orgmdpi.com.

Reaction mechanism elucidation: Using computational methods to map out potential reaction pathways, identify transition states, and determine activation energies for novel synthetic routes or reactivity patterns, providing insights into selectivity and efficiency rsc.orguzh.ch.

Quantitative Structure-Property/Activity Relationships (QSPR/QSAR): Developing computational models to correlate structural features with physicochemical properties (e.g., solubility, lipophilicity) or potential biological activities, guiding the design of derivatives for specific applications acs.orgmdpi.comnih.govuwaterloo.ca.

Design and Synthesis of Derivatives for Specific Chemical Applications

Based on the general applications of benzamides and biaryl compounds, this compound derivatives could be designed and synthesized for various specific chemical applications.

Materials science: Modifying the structure to impart specific optical, electronic, or mechanical properties for use in advanced materials, such as organic semiconductors, liquid crystals, or polymers.

Catalysis: Incorporating chiral elements or specific binding sites to develop novel ligands for asymmetric catalysis, leveraging the rigid yet flexible nature of the biaryl amide scaffold.

Chemical probes: Designing derivatives with reporter groups (e.g., fluorescent tags) to serve as chemical probes for studying biological pathways or molecular interactions, drawing on the known biological activity of some benzamide derivatives Current time information in Bangalore, IN.americanelements.com.

Agrochemicals: Exploring its potential as a lead compound for the development of new pesticides or herbicides, given that some benzamide derivatives have shown insecticidal effects mdpi.com.

Medicinal chemistry scaffolds: While dosage and safety profiles are excluded, it is noteworthy that benzamide derivatives are prevalent in pharmaceuticals uwaterloo.caidrblab.netias.ac.in. Future research could focus on designing derivatives as scaffolds for various therapeutic areas by incorporating pharmacophores known to interact with specific biological targets, such as enzymes or receptors. This would involve systematic structural modifications to optimize activity and selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(p-Tolyl)benzamide, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The synthesis typically involves coupling a p-toluidine derivative with a benzoyl chloride under basic conditions. For example, a two-step protocol may include (1) generating the benzamide core via nucleophilic acyl substitution using triethylamine as a base in anhydrous dichloromethane , and (2) purification via column chromatography or recrystallization. Reaction optimization should focus on temperature control (0–25°C to minimize side reactions), solvent selection (e.g., DMF for polar intermediates), and stoichiometric ratios. Analytical techniques like TLC and -NMR should monitor reaction progress and purity .

Q. How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., in ethanol/water mixtures) are analyzed using a diffractometer. For refinement, SHELXL (part of the SHELX suite) is widely used for small-molecule structures due to its robust handling of anisotropic displacement parameters and twin refinement capabilities. Key steps include data integration with SAINT, absorption correction with SADABS, and validation using PLATON to check for missed symmetry .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : - and -NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) identify aromatic protons (δ 7.2–8.1 ppm) and the p-tolyl methyl group (δ 2.3 ppm). COSY and HSQC aid in assigning coupled protons and carbon connectivity.

- IR : Confirm the amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 240.12) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (using Gaussian or ORCA) optimize the molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Molecular docking (AutoDock Vina, Schrödinger) models interactions with biological targets (e.g., enzymes), focusing on hydrogen bonding between the amide group and active-site residues. MD simulations (GROMACS) assess binding stability over time .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Analysis : Test compounds across a concentration range (e.g., 1 nM–100 µM) to identify non-specific effects, as seen with benzamide inhibitors interfering with glucose metabolism at high doses .

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., ortho/meta-tolyl substitutions) to isolate functional group contributions. For example, replacing the p-tolyl methyl with a nitro group may alter binding affinity to kinase targets .

- Control Experiments : Include vehicle controls and reference inhibitors (e.g., 3-aminobenzamide for poly-ADP-ribose synthetase studies) .

Q. How can this compound be functionalized for material science applications, and what reaction mechanisms dominate?

- Methodological Answer : The amide nitrogen can undergo alkylation (e.g., with iodomethane/K₂CO₃ in DMF) or acylation (using acetyl chloride). For metal-organic frameworks (MOFs), coordinate the amide carbonyl to transition metals (e.g., Cu²⁺) under reflux in ethanol. Reaction monitoring via IR (shift in C=O stretch) and XRD confirms structural changes. Redox-active derivatives may exploit the aryl ring for conductivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.